2,3,6,7,10,11-Hexahydroxytriphenylene hydrate

Catalog No.
S3448008
CAS No.
865836-87-9
M.F
C18H14O7
M. Wt
342.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate

CAS Number

865836-87-9

Product Name

2,3,6,7,10,11-Hexahydroxytriphenylene hydrate

IUPAC Name

triphenylene-2,3,6,7,10,11-hexol;hydrate

Molecular Formula

C18H14O7

Molecular Weight

342.3

InChI

InChI=1S/C18H12O6.H2O/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;/h1-6,19-24H;1H2

InChI Key

RRFZCJGLIHVKTK-UHFFFAOYSA-N

SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O.O

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O.O

The exact mass of the compound 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in the Preparation of Metal-Organic Frameworks (MOFs)

Specific Scientific Field: This application falls under the field of Material Science .

Comprehensive and Detailed Summary of the Application: “2,3,6,7,10,11-Hexahydroxytriphenylene hydrate” is used in the preparation of Metal-Organic Frameworks (MOFs) . MOFs are materials formed by metal ions and organic ligands through coordination action . Compared with traditional inorganic porous materials, MOFs have higher porosity, larger specific surface area, adjustable pore structure, and excellent structural stability . They are widely used in the field of chemical energy storage .

Detailed Description of the Methods of Application or Experimental Procedures: The preparation method involves reacting hydroquinone (20g, 0.182mol) and ferric chloride hexahydrate (196.8g, 0.728mol) for 24 hours using ultrasound . After the reaction is complete, the mixture is washed with dilute hydrochloric acid and water, and then extracted with heated cyclopentanone to obtain "2,3,6,7,10,11-Hexahydroxytriphenylene hydrate" .

Thorough Summary of the Results or Outcomes Obtained: The resulting “2,3,6,7,10,11-Hexahydroxytriphenylene hydrate” can be used to prepare MOFs with high porosity and large specific surface area . These MOFs can be applied in the field of chemical energy storage .

Application in the Manufacture of Wide-Angle Films for Liquid Crystal Displays

Specific Scientific Field: This application falls under the field of Display Technology .

Comprehensive and Detailed Summary of the Application: “2,3,6,7,10,11-Hexahydroxytriphenylene hydrate” can be used to manufacture wide-angle films for liquid crystal displays to improve the viewing width of the display .

Thorough Summary of the Results or Outcomes Obtained: The resulting wide-angle films can enhance the viewing width of liquid crystal displays .

Application as a Fluorescent Probe

Specific Scientific Field: This application falls under the field of Analytical Chemistry .

Comprehensive and Detailed Summary of the Application: “2,3,6,7,10,11-Hexahydroxytriphenylene hydrate” exhibits fluorescence properties and can be used as a fluorescent probe . Fluorescent probes are used in various fields, including biology and medicine, for detecting specific components or processes.

Thorough Summary of the Results or Outcomes Obtained: The resulting fluorescent probe can be used to detect specific components or processes in various fields, including biology and medicine .

Application in the Formation of Complexes with Metal Ions

Specific Scientific Field: This application falls under the field of Coordination Chemistry .

Comprehensive and Detailed Summary of the Application: “2,3,6,7,10,11-Hexahydroxytriphenylene hydrate” can form complexes with metal ions . These complexes have important applications in environmental monitoring or biomedical research .

Thorough Summary of the Results or Outcomes Obtained: The resulting complexes can be used in environmental monitoring or biomedical research .

Application as an Antioxidant

Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Comprehensive and Detailed Summary of the Application: “2,3,6,7,10,11-Hexahydroxytriphenylene hydrate” is a polyphenolic compound and exhibits good antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Thorough Summary of the Results or Outcomes Obtained: The resulting antioxidant can be used to prevent or slow damage to cells caused by free radicals .

Application in Environmental Monitoring

Specific Scientific Field: This application falls under the field of Environmental Science .

Comprehensive and Detailed Summary of the Application: “2,3,6,7,10,11-Hexahydroxytriphenylene hydrate” can form complexes with metal ions . These complexes have important applications in environmental monitoring .

Thorough Summary of the Results or Outcomes Obtained: The resulting complexes can be used in environmental monitoring .

2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is an organic compound with the molecular formula C18H12O6C_{18}H_{12}O_6 and a molecular weight of approximately 324.29 g/mol. This compound features a triphenylene backbone with six hydroxyl groups attached at the 2, 3, 6, 7, 10, and 11 positions. It typically appears as a light gray to black powder or crystalline solid. The hydrate form has been noted to contain moisture as an impurity, which has led to some confusion in its nomenclature and classification .

The mechanism of action for HHTP hydrate depends on the specific application. Here are two potential areas:

  • Hydrogen bonding detection: The numerous hydroxyl groups readily form hydrogen bonds with other molecules. This property allows HHTP hydrate to function as a sensor for detecting and measuring intermolecular hydrogen bonding interactions.
  • Potential anti-cancer activity: Studies suggest that HHTP hydrate, in combination with epidermal growth factor (EGF), might exhibit anti-cancer properties. The exact mechanism behind this activity is still under investigation [].
  • Toxicity: Data on the specific toxicity of HHTP hydrate is limited. However, as a general precaution, it's advisable to handle it with standard laboratory safety practices due to its unknown properties.
  • Flammability: No information regarding flammability is currently available. Following safe handling procedures for organic compounds is recommended.
  • Reactivity: While extensive data is lacking, the presence of hydroxyl groups suggests potential reactivity with strong acids or bases.

The chemical reactivity of 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is largely influenced by its hydroxyl groups. These groups can participate in various reactions including:

  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Oxidation: Oxidizing agents may convert the hydroxyl groups into carbonyls or carboxylic acids.
  • Reduction: Conversely, reducing agents can convert carbonyls back to hydroxyls.

These reactions make the compound versatile for further chemical modifications in synthetic organic chemistry.

Research indicates that 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate exhibits notable biological activities. It has been studied for:

  • Antioxidant properties: It may scavenge free radicals due to its multiple hydroxyl groups.
  • Antimicrobial activity: Some studies suggest it possesses inhibitory effects against certain bacterial strains.
  • Potential anticancer properties: Preliminary research indicates it may induce apoptosis in cancer cells.

2,3,6,7,10,11-Hexahydroxytriphenylene hydrate has several applications across different fields:

  • Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
  • Pharmaceuticals: Potential use in drug formulations targeting oxidative stress-related diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skin care products.

Several compounds share structural similarities with 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
TriphenyleneC18H12C_{18}H_{12}Lacks hydroxyl groups; primarily used in photonics.
Hydroxyphenyl derivativesVariesVarying number of hydroxyl groups affecting solubility and reactivity.
Pyrene derivativesC16H10C_{16}H_{10}Known for strong fluorescence; fewer hydroxyls than hexahydroxy compound.

The uniqueness of 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate lies in its specific arrangement of hydroxyl groups which enhances its potential antioxidant properties compared to similar compounds.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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